molecular formula C9H17ClN2 B2381011 1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride CAS No. 2445791-96-6

1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride

Cat. No. B2381011
CAS RN: 2445791-96-6
M. Wt: 188.7
InChI Key: XGNSQOMQGMALKM-UHFFFAOYSA-N
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Description

1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride, also known as ADCC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique chemical properties. This compound is a cyclohexane derivative that contains an amino group and a nitrile group, making it a versatile molecule that can be used in various research applications.

Scientific Research Applications

  • Synthesis of Tetrahydropyrimido Quinoline Derivatives Elkholy and Morsy (2006) explored the synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile through the reaction of cyclohexanone with 2-benzylidenemalononitrile. This process has applications in creating novel quinoline derivatives with potential antimicrobial properties (Elkholy & Morsy, 2006).

  • Development of Cyclopropane Derivatives Aelterman et al. (1999) reported on the cyclization of 2-amino-4-chloro-3,3-dimethylbutanenitrile to form 1-amino-2,2-dimethylcyclopropane-1-carbonitrile. This process is significant for creating new cyclopropane derivatives, useful in various chemical syntheses and reactions (Aelterman et al., 1999).

  • Ionic Liquid Synthesis of Benzo[b]pyran Derivatives Wang et al. (2009) utilized an ionic liquid method to synthesize 2-amino-5,6,7,8-tetrahydro-4,7,7-trimethyl-5-oxo-4-aryl-4H-benzo[b]pyran-3-carbonitriles. This green chemistry approach emphasizes environmentally friendly procedures in the synthesis of novel compounds (Wang et al., 2009).

  • Synthesis of Dihydrobenzofuran-Dicarbonitriles Medishetti et al. (2019) demonstrated the synthesis of dihydrobenzofuran-3,3-dicarbonitriles from 5,5-dimethylcyclohexane-1,3-dione and other compounds, using molecular iodine in a basic medium. This novel protocol highlights the creation of new carbonitrile compounds (Medishetti et al., 2019).

  • Synthesis of Amino Amides and Esters Arustamyan et al. (2019) studied the synthesis of amino amides and esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carbonitrile, highlighting the chemical versatility of carbonitrile derivatives in creating compounds with potential anticonvulsant properties (Arustamyan et al., 2019).

  • Organocatalysis in Chromene Synthesis Ding and Zhao (2010) reported the first synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles, showcasing the use of organocatalysis in carbonitrile-based compound formation (Ding & Zhao, 2010).

  • Ultrasonic Synthesis of Heterocyclic Compounds Vazirimehr et al. (2017) utilized ultrasonic irradiation in the synthesis of novel heterocyclic compounds containing hexahydroquinoline and pyrrole moieties. This method emphasizes the advancement in synthetic techniques using carbonitrile compounds (Vazirimehr et al., 2017).

  • Microwave Irradiation in Synthesis Dandia et al. (2007) developed a mild and eco-friendly synthesis process for spiro[cyclohexane-1,2′-(pyrimido[1,2-a]benzimidazole)]-3′-carbonitrile using microwave irradiation. This showcases the application of modern synthesis techniques in carbonitrile chemistry (Dandia et al., 2007).

  • Synthesis of Selective Serotonin Reuptake Inhibitor Anthes et al. (2008) described the synthesis of a selective serotonin reuptake inhibitor (SSRI) involving 1-amino-cyclopropane-carbonitrile. This underscores the pharmaceutical applications of carbonitrile chemistry (Anthes et al., 2008).

  • Formation of Acetamides Anary‐Abbasinejad et al. (2009) reported a three-component reaction involving dimethylcyclohexane-1,3-dione, leading to the formation of acetamides. This study highlights the reactivity of carbonitrile compounds in diverse chemical reactions (Anary‐Abbasinejad et al., 2009).

properties

IUPAC Name

1-amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.ClH/c1-8(2)4-3-5-9(11,6-8)7-10;/h3-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNSQOMQGMALKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(C#N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride

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